molecular formula C9H15NO B7872936 1-(But-3-yn-1-yl)piperidin-3-ol

1-(But-3-yn-1-yl)piperidin-3-ol

Cat. No.: B7872936
M. Wt: 153.22 g/mol
InChI Key: COPOEXSJMXLVNY-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperidin-3-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a but-3-yn-1-yl group attached to the third position of a piperidin-3-ol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)piperidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of piperidin-3-ol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the piperidin-3-ol group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

1-(But-3-yn-1-yl)piperidin-3-ol has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)piperidin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Piperidin-3-ol

  • 1-(But-3-en-1-yl)piperidin-3-ol

  • 1-(Prop-2-en-1-yl)piperidin-3-ol

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Properties

IUPAC Name

1-but-3-ynylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(11)8-10/h1,9,11H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPOEXSJMXLVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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